![molecular formula C19H19N3O4S2 B284141 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, also known as BZML, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide binds to proteins through a specific interaction with the sulfonamide group, which forms hydrogen bonds with amino acid residues in the protein. This interaction allows 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide to selectively bind to certain proteins and can be used to visualize their localization and activity within cells.
Biochemical and Physiological Effects:
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the activity of various enzymes and receptors, including protein kinases, proteases, and G protein-coupled receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is its high selectivity for certain proteins, which allows for specific visualization and detection. Additionally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has minimal toxicity and does not interfere with normal cellular processes. However, one limitation of using 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is its relatively low fluorescence intensity, which can make it difficult to detect in certain applications.
Orientations Futures
There are several future directions for the use of 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in scientific research. One potential application is the development of new fluorescent probes with increased brightness and selectivity. Additionally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide could be used to study the activity of specific proteins in disease states, such as cancer or neurodegenerative disorders. Finally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide could be used in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, to provide a more comprehensive understanding of cellular processes.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves several steps, including the reaction of 2-aminobenzothiazole with chlorosulfonyl isocyanate to form 2-chlorosulfonylbenzothiazole. This intermediate is then reacted with N-pyrrolidine to form the corresponding sulfonylurea, which is further reacted with 3-methoxybenzoyl chloride to produce 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide.
Applications De Recherche Scientifique
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been studied extensively for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and activity within cells. Additionally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been used as a tool to study the mechanism of action of various enzymes and receptors.
Propriétés
Formule moléculaire |
C19H19N3O4S2 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
3-methoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-14-6-4-5-13(11-14)18(23)21-19-20-16-8-7-15(12-17(16)27-19)28(24,25)22-9-2-3-10-22/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21,23) |
Clé InChI |
ILJHMNXTIKDCAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



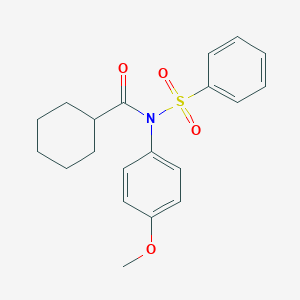
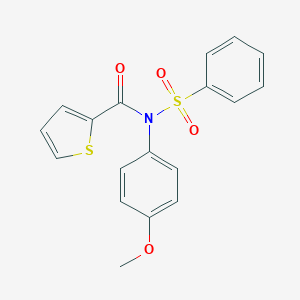
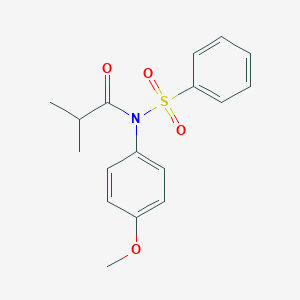
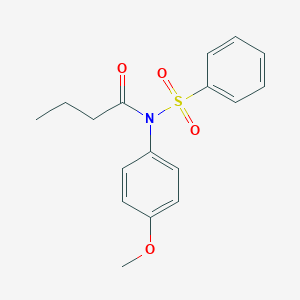
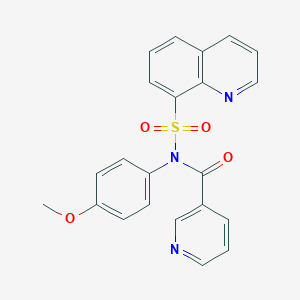
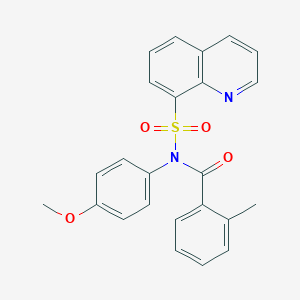

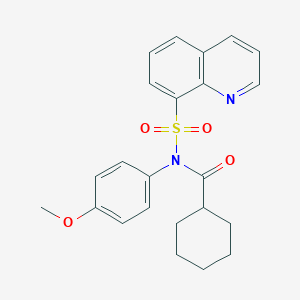





![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)